Poloxin

Descripción general

Descripción

La poloxina es un inhibidor no competitivo de ATP de la quinasa similar a Polo 1 (PLK1), una quinasa serina/treonina que desempeña un papel fundamental en la división celular. La poloxina se dirige específicamente al dominio de la caja polo de PLK1, lo que la convierte en una herramienta valiosa en la investigación del cáncer debido a su capacidad para inducir el arresto mitótico y la apoptosis en las células cancerosas .

Métodos De Preparación

La poloxina se puede sintetizar a través de varias rutas químicas. Un método común implica la preparación de una disolución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de 40 mg/mL . Los métodos de producción industrial para la poloxina no están ampliamente documentados, pero normalmente está disponible para fines de investigación en diversas concentraciones y formas .

Análisis De Reacciones Químicas

La poloxina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La poloxina se puede oxidar en condiciones específicas, aunque los mecanismos de reacción detallados no están ampliamente documentados.

Reducción: Las reacciones de reducción que involucran la poloxina son menos comunes.

Sustitución: La poloxina puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios disolventes como el DMSO y catalizadores específicos que facilitan las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La poloxina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: La poloxina se utiliza como herramienta para estudiar la inhibición de PLK1 y sus efectos en la división celular.

Biología: Se emplea en investigación para comprender el papel de PLK1 en los procesos celulares y su potencial como diana para la terapia del cáncer.

Mecanismo De Acción

La poloxina ejerce sus efectos al dirigirse específicamente al dominio de la caja polo de PLK1. Esta interacción interrumpe la función normal de PLK1, lo que lleva a defectos en la integridad del centrosoma, la formación del huso y la alineación de los cromosomas durante la mitosis. Como resultado, la poloxina induce el arresto mitótico y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías implicadas incluyen la modulación de sustratos clave de PLK1, como Kizuna .

Comparación Con Compuestos Similares

La poloxina es única entre los inhibidores de PLK1 debido a su mecanismo de acción no competitivo con ATP. Compuestos similares incluyen:

Timoquinona: Otro inhibidor del dominio de la caja polo de PLK1 con efectos similares en las células cancerosas.

Purpurogalina: Un inhibidor selectivo de fármacos pequeños del dominio de la caja polo de PLK1.

BI 2536: Un derivado de dihidropteridinona que inhibe PLK1 con alta potencia.

La poloxina destaca por su objetivo específico del dominio de la caja polo, lo que proporciona un mayor grado de selectividad en comparación con otros inhibidores que se dirigen al sitio de unión de ATP .

Actividad Biológica

Poloxin is a small-molecule inhibitor specifically targeting the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a promising target for cancer therapy. This article delves into the biological activity of this compound, examining its effects on cancer cell proliferation, apoptosis induction, and its mechanisms of action through various studies and findings.

This compound functions by inhibiting the PBD of Plk1, which is essential for the kinase's localization and interaction with its substrates. This inhibition leads to significant mitotic disturbances, including:

- Centrosome Fragmentation : this compound induces fragmentation of centrosomes, which is associated with dysfunctional Kizuna, a substrate of Plk1 that stabilizes mitotic centrosomes .

- Chromosome Misalignment : The compound causes abnormal spindle formation and chromosome misalignment, activating the spindle assembly checkpoint (SAC) and prolonging mitosis .

- Mitotic Arrest : It effectively arrests cancer cells in the G2/M phase of the cell cycle, leading to a distinctive sub-G1 peak indicative of apoptosis upon prolonged exposure .

Table 1: Summary of this compound's Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

- HeLa Cells : Treatment with this compound resulted in significant mitotic arrest and subsequent apoptosis. The study showed that this compound reduced both centrosomal and kinetochoral localization of Plk1, leading to defects in chromosome congression and mitotic progression .

- Other Cancer Cell Lines : Similar effects were observed in MDA-MB-231, SW480, MCF7, and A549 cells, confirming the broad applicability of this compound across different tumor types .

Case Studies

One notable case study involved xenograft mouse models where this compound was administered. The results indicated:

- Tumor Growth Suppression : this compound significantly suppressed tumor growth by lowering the proliferation rate and inducing apoptosis in treated tissues. The efficacy was attributed to its ability to inhibit Plk1 function specifically through its PBD .

Optimized Derivatives

Subsequent research led to the development of optimized derivatives such as this compound-2, which exhibited improved potency and selectivity compared to its predecessor. These derivatives maintained similar mechanisms but enhanced anti-cancer activity at lower concentrations .

Table 2: Comparison of this compound and Its Derivatives

| Compound | Potency | Selectivity | Main Action |

|---|---|---|---|

| This compound | Moderate | Specific to PBD | Induces mitotic arrest and apoptosis |

| This compound-2 | High | Enhanced | Similar actions with improved efficacy |

| This compound-2HT+ | Higher | Very High | Induces selective degradation of Plk1 |

Propiedades

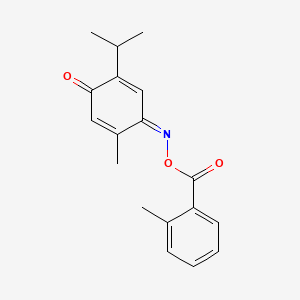

IUPAC Name |

[(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJHDQJJPIVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321688-88-4 | |

| Record name | 321688-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.